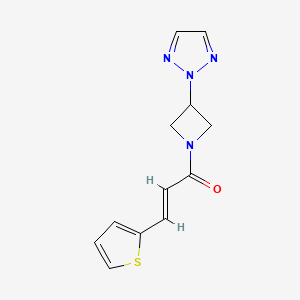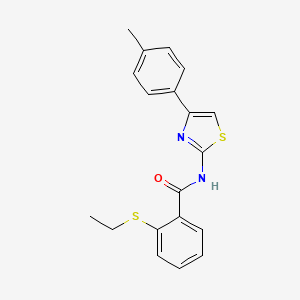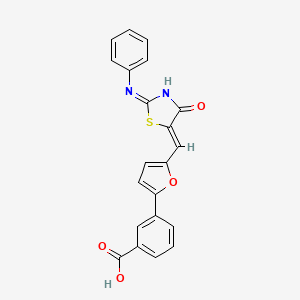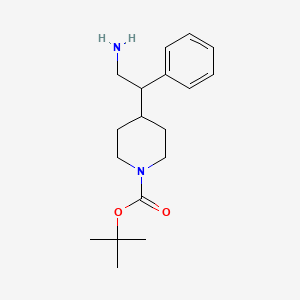![molecular formula C11H19NO5 B2960166 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid CAS No. 1779582-40-9](/img/structure/B2960166.png)
4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid” is an organic compound . It has a molecular weight of 245.28 . The compound is in powder form .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The IUPAC name of the compound is 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid . The InChI code is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at room temperature .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are known for their inhibitory effects on microbes, highlighting their potential as microbial inhibitors in biotechnological applications. Research shows that carboxylic acids like hexanoic, octanoic, decanoic, and lauric acids can impact microbes such as Escherichia coli and Saccharomyces cerevisiae, affecting cell membrane integrity and internal pH. This knowledge is crucial for developing strategies to increase microbial robustness in industrial processes (Jarboe, Royce, & Liu, 2013).
Structure-Related Antioxidant and Microbiological Activity
Natural carboxylic acids derived from plants demonstrate a range of biological activities, including antioxidant, antimicrobial, and cytotoxic activities. The structure of these acids significantly influences their bioactivity, suggesting potential applications in developing new therapeutic agents and understanding the biochemical pathways involved in their activities (Godlewska-Żyłkiewicz et al., 2020).
Synthetic Phenolic Antioxidants and Environmental Occurrence
Synthetic phenolic antioxidants (SPAs), used in various industrial and commercial products to prolong shelf life, have been found in the environment and humans. Studies suggest the need for future research on novel SPAs with lower toxicity and environmental impact, pointing to potential environmental and health implications of carboxylic acid derivatives (Liu & Mabury, 2020).
Lactic Acid as a Biotechnological Route
Lactic acid's role as a feedstock for green chemistry highlights its importance in producing biodegradable polymers and other chemicals. This opens avenues for utilizing carboxylic acids in sustainable chemical synthesis and material science (Gao, Ma, & Xu, 2011).
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with proteins or enzymes that contain amino groups.
Mode of Action
The mode of action of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is likely related to its Boc group. The Boc group can be removed under certain conditions, revealing the amino group underneath . This process, known as deprotection, can cause changes in the target molecule, potentially affecting its function.
Biochemical Pathways
The deprotection of the boc group is a common step in many biochemical pathways, particularly in the synthesis of peptides and proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid. For example, the pH and temperature of the environment can affect the rate of Boc deprotection . Additionally, the presence of other molecules could potentially interfere with the compound’s interaction with its target.
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLJGXKSGRHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2960088.png)
![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2960089.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B2960093.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2960095.png)



![1-(4-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B2960104.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2960105.png)
